molecular formula C8H8N2 B1296941 2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-48-8

2-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1296941
CAS RN: 23612-48-8
M. Wt: 132.16 g/mol
InChI Key: XDHFUUVUHNOJEW-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine is a white powder . It can be used to fingerprint the volatile profile of traditional tobacco and e-cigarettes . It is also a heterocyclic molecule that can be utilized as a pharmaceutical building block .


Synthesis Analysis

2-Methyl-1H-pyrrolo[2,3-b]pyridine has a molecular weight of 132.16 . The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives has been reported, with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The IUPAC name of 2-Methyl-1H-pyrrolo[2,3-b]pyridine is 2-methyl-3H-pyrrolo[2,3-b]pyridine . Its InChI code is 1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

2-Methyl-1H-pyrrolo[2,3-b]pyridine has a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Approaches : Various methods for synthesizing 2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives have been explored. For instance, Davis, Wakefield, and Wardell (1992) detailed a method involving the deprotonation of 3-methylazines, followed by reaction with benzonitrile, leading to an intermediate that cyclizes to give 2-phenyl[1H]-pyrrolo[2,3-b]pyridine (Davis, Wakefield, & Wardell, 1992).
  • Chemical Transformations : Herbert and Wibberley (1969) explored various chemical reactions involving 1H-pyrrolo[2,3-b]pyridines, including nitration, bromination, iodination, and reaction with Mannich bases (Herbert & Wibberley, 1969).

Pharmaceutical Research

  • Antibacterial Properties : A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, noting antibacterial activity in vitro for one compound (Toja et al., 1986).
  • Cancer Research : Carbone et al. (2013) described the synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

Materials Science

  • Solubility Improvement : Research by Zafar et al. (2018) aimed to enhance the aqueous solubility of thieno[2,3-b]pyridine anti-proliferative agents, using a 1H-pyrrolo[2,3-b]pyridine core structure to achieve this goal (Zafar et al., 2018).

Safety And Hazards

The safety information for 2-Methyl-1H-pyrrolo[2,3-b]pyridine includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

Targeting FGFRs represents an attractive strategy for cancer therapy . The functionalization of 1H-pyrrolo[2,3-b]pyridine was studied to provide new compounds directing toward agrochemicals and/or functional materials .

properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHFUUVUHNOJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342574
Record name 2-Methyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

23612-48-8
Record name 2-Methyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-7-azaindole
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Synthesis routes and methods I

Procedure details

2-methyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with acetyl chloride in toluene in the presence of pyridine to produce 2-acetamido-3-picoline in 65% yield. Second, pyrolysis of 2-acetamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-methyl-7-azaindole (FIG. 18) in 23% yield. This compound was characterized by NMR spectroscopy.
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Synthesis routes and methods II

Procedure details

2-methyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with acetyl chloride in toluene in the presence of pyridine to produce 2-acetamido-3-picoline in 65% yield. Second, pyrolysis of 2-acetamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-methyl-7-azaindole (FIG. 18) in 23% yield. This compound was characterized by NMR spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1H-pyrrolo[2,3-b]pyridine
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Citations

For This Compound
35
Citations
N Liu, Y Wang, G Huang, C Ji, W Fan, H Li, Y Cheng… - Bioorganic …, 2016 - Elsevier
Five novel 1H-pyrrolo[2,3-b]pyridine or 1H-pyrazolo[3,4-b]pyridine derivatives, with a methylene, sulfur, sulfoxide or cyclopropyl group as a linker, were designed, synthesized and …
Number of citations: 28 www.sciencedirect.com
R Herbert, DG Wibberley - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
Five different routes for the preparation of 1H-pyrrolo[2,3-b]pyridines have been investigated. A number of 2-, 3-, and 4-alkyl and -aryl substituted derivatives were prepared by two of …
Number of citations: 39 pubs.rsc.org
X Zhao, W Huang, Y Wang, M Xin, Q Jin, J Cai… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of pyrrolo[2,3-b]pyridine-based derivatives were designed as potent Bruton’s tyrosine kinase (BTK) inhibitors by using a scaffold-hopping strategy. Structure–activity …
Number of citations: 21 www.sciencedirect.com
RH Bahekar, MR Jain, PA Jadav, VM Prajapati… - Bioorganic & medicinal …, 2007 - Elsevier
In the present investigation, two series of 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines (2a–l) and thieno[2,3-b]pyridines (3a–l) were designed as analogs of BL 11282 (1). …
Number of citations: 116 www.sciencedirect.com
RS Alekseyev, SS Amirova… - Journal of Heterocyclic …, 2017 - Wiley Online Library
A simple and convenient procedure for the preparation of some unknown 2,3‐disubstituted 5‐iodo‐1H‐pyrrolo[2,3‐b]pyridines from readily available starting materials by Fischer indole …
Number of citations: 5 onlinelibrary.wiley.com
KCC Bancroft, TJ Ward, K Brown - Journal of the Chemical Society …, 1974 - pubs.rsc.org
The Bischler reaction, using α-hydroxy-ketones and 2,6-diaminopyridine, has yielded 6-amino-1H-pyrrolo-[2,3-b]pyridines and the novel system 1,7-dihydrodipyrrolo[2,3-b:3′,2′-e]…
Number of citations: 7 pubs.rsc.org
SB Dongare, B Bandgar, PS Bhale… - Croatica Chemica …, 2019 - hrcak.srce.hr
A series of 7-azaindolyl hydrazones were prepared by reacting of hydrazides of 7-azaindole-3-acetic acids with aromatic aldehydes and N-substituted indolyl-3-carboxyaldehydes. …
Number of citations: 7 hrcak.srce.hr
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org
Z Tan, B Xiong, J Yang, C Ci, H Jiang, M Zhang - Journal of Catalysis, 2020 - Elsevier
Reductive functionalization of N-heteroarenes remains to date a challenge due to the easy occurrence of direct reduction of such substances into non-coupling saturated cyclic amines. …
Number of citations: 8 www.sciencedirect.com
VT Luu, JY Goujon, C Meisterhans… - Journal of Labelled …, 2015 - Wiley Online Library
The synthesis of a triple tritiated isotopologue of the CRTh2 antagonist NVP‐QAW039 (fevipiprant) with a specific activity >3 TBq/mmol is described. Key to the high specific activity is the …

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